molecular formula C13H14ClN3O B1422498 2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide CAS No. 1269151-14-5

2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B1422498
M. Wt: 263.72 g/mol
InChI Key: SHLLSYQVDZKAOJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 1152508-21-8 . It has a molecular weight of 249.7 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” can be represented by the InChI Code: 1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” are not available in the retrieved data, similar compounds have shown antimicrobial and antioxidant activity .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 249.7 .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, studied for their structure and antioxidant activity, show significant promise due to their unique supramolecular architectures and potential health benefits (Chkirate et al., 2019).

Hydrogen-Bonding Patterns in Substituted Acetamides

  • The study of hydrogen-bonding patterns in various substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into molecular interactions and the formation of complex molecular structures (López et al., 2010).

Inhibition of Fatty Acid Synthesis in Green Algae

  • Chloroacetamide derivatives have been investigated for their inhibitory effect on fatty acid synthesis in the green alga Scenedesmus acutus. This research has implications for understanding the mode of action of these compounds in biological systems (Weisshaar & Böger, 1989).

Synthesis and Anti-inflammatory Activity

  • A study on the synthesis of novel acetamides and their anti-inflammatory activity highlights the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Comparative Metabolism in Human and Rat Liver Microsomes

  • Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the differences in drug metabolism between species, which is crucial for drug development and safety evaluation (Coleman et al., 2000).

Acid-Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative

  • Studies on the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative provide valuable data for understanding the chemical properties and reactivity of these compounds (Rouchaud et al., 2010).

Synthesis of Novel Pyrazole Derivatives

  • The synthesis of new pyrazole derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety shows the versatility of these compounds in creating diverse chemical structures with potential pharmacological activities (Arafat et al., 2022).

Anticonvulsant Activity of Amide Derivatives

  • Research into the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives demonstrates the potential for developing new therapeutic agents for seizure disorders (Aktürk et al., 2002).

Potential Antipsychotic Agents

  • A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic properties, offering a new avenue for psychiatric medication development (Wise et al., 1987).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While the future directions for this specific compound are not available in the retrieved data, similar compounds have shown potential as inhibitors for the novel SARS Cov-2 virus . This suggests that “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” and similar compounds could have more future in the discovery of potent drug candidates .

properties

IUPAC Name

2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-8-13(18)15-7-6-11-9-16-17(10-11)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLSYQVDZKAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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